GSK-J2 (sodium salt) GSK-J2 (sodium salt) The histone H3 lysine 27 (H3K27) demethylase JMJD3 plays important roles in the transcriptional regulation of cell differentiation, development, the inflammatory response, and cancer. GSK-J2 is a pyridine regio-isomer of GSK-J1 which poorly inhibits JMJD3 (IC50 > 100 μM), making it an appropriate negative control for in vitro studies involving GSK-J1. For in vivo research, cell-permeable prodrug forms of GSK-J1 and GSK-J2 are available as GSK-J4 and GSK-J5, respectively. See the Structural Genomics Consortium (SGC) website for more information.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0210583
InChI: InChI=1S/C22H23N5O2.Na/c28-21(29)7-11-24-19-14-20(26-22(25-19)18-6-3-10-23-15-18)27-12-8-16-4-1-2-5-17(16)9-13-27;/h1-6,10,14-15H,7-9,11-13H2,(H,28,29)(H,24,25,26);
SMILES: OC(CCNC1=CC(N2CCC(C=CC=C3)=C3CC2)=NC(C4=CC=CN=C4)=N1)=O.[Na]
Molecular Formula: C22H23N5O2 · Na
Molecular Weight: 412.4

GSK-J2 (sodium salt)

CAS No.:

Cat. No.: VC0210583

Molecular Formula: C22H23N5O2 · Na

Molecular Weight: 412.4

* For research use only. Not for human or veterinary use.

GSK-J2 (sodium salt) -

Specification

Molecular Formula C22H23N5O2 · Na
Molecular Weight 412.4
Standard InChI InChI=1S/C22H23N5O2.Na/c28-21(29)7-11-24-19-14-20(26-22(25-19)18-6-3-10-23-15-18)27-12-8-16-4-1-2-5-17(16)9-13-27;/h1-6,10,14-15H,7-9,11-13H2,(H,28,29)(H,24,25,26);
Standard InChI Key LFPRQFGWKMRKLV-UHFFFAOYSA-N
SMILES OC(CCNC1=CC(N2CCC(C=CC=C3)=C3CC2)=NC(C4=CC=CN=C4)=N1)=O.[Na]

Introduction

Role in Epigenetic Research

GSK-J2 serves as an inactive isomer of GSK-J1, a potent inhibitor of H3K27me3/me2 demethylases such as JMJD3 (also known as KDM6B) and UTX (KDM6A). Unlike GSK-J1, which exhibits strong inhibitory activity with an IC50_{50} value of 60 nM for JMJD3, GSK-J2 demonstrates poor inhibition (IC50>100μMIC_{50} > 100 \mu M) . This lack of activity makes GSK-J2 an essential negative control for in vitro studies aimed at elucidating the specific effects of active inhibitors on histone demethylation.

Importance in Negative Control Studies

Negative controls like GSK-J2 are indispensable in experimental setups to validate the specificity and efficacy of active compounds. By using GSK-J2 alongside GSK-J1, researchers can differentiate between on-target and off-target effects, thereby ensuring the reliability of their findings .

Physicochemical Properties

Molecular Properties

The physical and chemical characteristics of GSK-J2 (sodium salt) are summarized in Table 1 below:

PropertyValue
Molecular FormulaC22H23N5O2NaC_{22}H_{23}N_{5}O_{2} \cdot Na
Molecular Weight412.4 g/mol
SolubilitySoluble in DMSO
Storage Conditions-20°C
Purity≥90%

These properties highlight the compound’s suitability for laboratory research applications, particularly those requiring precise control over solubility and stability conditions.

Biological Activity

Mechanism of Action

GSK-J2’s primary role as a negative control stems from its structural similarity to GSK-J1 but with significantly reduced biological activity. The pyridine regio-isomerization prevents effective binding to the catalytic site of histone demethylases like JMJD3 and UTX . This lack of interaction renders it inactive as an inhibitor, making it ideal for comparative studies.

Applications in Research

Epigenetic Studies

GSK-J2 is frequently employed in epigenetic research to investigate the role of H3K27 methylation in gene regulation. By serving as a negative control, it enables researchers to attribute observed biological effects specifically to the inhibition of JMJD3 or UTX by active compounds like GSK-J1 .

Cancer Research

Aberrant histone methylation patterns are implicated in various cancers. By using GSK-J2 as a control, researchers can delineate the contribution of specific demethylases to oncogenic processes and evaluate the therapeutic potential of targeted inhibitors like GSK-J1 .

Comparative Analysis with Related Compounds

Structural Comparison with GSK-J1

The structural differences between GSK-J2 and its active counterpart, GSK-J1, are subtle yet critical for their divergent biological activities. While both compounds share a common core structure, the pyridine regio-isomerization in GSK-J2 disrupts key interactions required for effective enzyme inhibition .

Prodrug Forms: GSK-J4 and GSK-J5

For in vivo studies, cell-permeable prodrug forms such as GSK-J4 (derived from GSK-J1) and GSK-J5 (derived from GSK-J2) are available . These derivatives enhance cellular uptake and facilitate investigations into the physiological relevance of histone demethylation.

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